molecular formula C18H15ClN6O2 B2495385 1-(5-chloro-2-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892744-90-0

1-(5-chloro-2-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2495385
CAS No.: 892744-90-0
M. Wt: 382.81
InChI Key: JICMYJJUTOLBIM-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, an oxadiazole ring, and a chlorinated methoxyphenyl group

Preparation Methods

The synthesis of 1-(5-chloro-2-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The oxadiazole ring can be synthesized via a cyclization reaction involving hydrazides and carboxylic acids or their derivatives. The final step often includes the coupling of the triazole and oxadiazole intermediates with the chlorinated methoxyphenyl group under specific reaction conditions, such as the use of a base and a suitable solvent.

Chemical Reactions Analysis

1-(5-chloro-2-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorinated methoxyphenyl group, leading to the formation of substituted derivatives.

    Cyclization: The presence of multiple reactive sites allows for cyclization reactions, forming various cyclic structures.

Scientific Research Applications

1-(5-chloro-2-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Biological Studies: Researchers study this compound for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: The compound’s reactivity and stability make it useful in various industrial processes, including the synthesis of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole and oxadiazole rings can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the chlorinated methoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

1-(5-chloro-2-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine can be compared with similar compounds, such as:

    1-(5-chloro-2-methoxyphenyl)-3-(5-chloro-2-methylphenyl)urea: This compound shares the chlorinated methoxyphenyl group but differs in its urea linkage, leading to distinct chemical and biological properties.

    2-methoxyphenyl isocyanate: This compound is used as a chemoselective reagent for amine protection/deprotection, highlighting its utility in synthetic chemistry.

    Imidazo[1,2-a]pyridines: These compounds are valuable scaffolds in pharmaceutical chemistry, with diverse functionalization possibilities similar to the triazole and oxadiazole rings in the target compound.

Properties

IUPAC Name

3-(5-chloro-2-methoxyphenyl)-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN6O2/c1-10-5-3-4-6-12(10)17-21-18(27-23-17)15-16(20)25(24-22-15)13-9-11(19)7-8-14(13)26-2/h3-9H,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICMYJJUTOLBIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=C(C=CC(=C4)Cl)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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